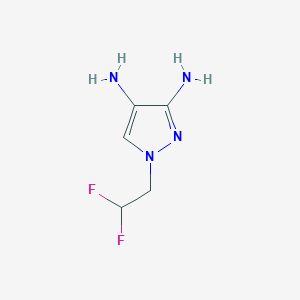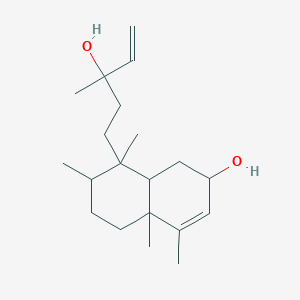
1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine is a compound of significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoroethyl group and two amino groups at the 3 and 4 positions. The presence of fluorine atoms imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.
准备方法
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . Industrial production methods may involve the use of advanced difluorocarbene reagents to achieve high yields and purity .
化学反应分析
1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cross-Coupling: The compound can undergo Suzuki-Miyaura cross-coupling reactions with boron reagents to form new carbon-carbon bonds.
科学研究应用
1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability.
Agrochemicals: It is employed in the development of pesticides and herbicides, leveraging its unique chemical properties to enhance efficacy.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s binding affinity to target proteins by forming hydrogen bonds and increasing lipophilicity . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine can be compared with other fluorinated pyrazole derivatives:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is important in agrochemicals and shares similar difluoromethylation properties.
Ethyl bromodifluoroacetate: Used in the synthesis of difluoromethylated compounds, it serves as a reagent for introducing the CF2 group.
Difluoromethylated ketoimines: These compounds are used in organocatalytic cycloaddition reactions and share similar fluorine chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a versatile compound in various research applications.
属性
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4/c6-4(7)2-11-1-3(8)5(9)10-11/h1,4H,2,8H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAANYDXEGIGUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B8023257.png)




![1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B8023290.png)

![sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8023301.png)
![1-methyl-3-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1H-pyrazol-4-amine](/img/structure/B8023302.png)


